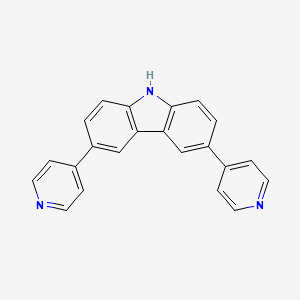
3,6-Di(pyridin-4-yl)-9H-carbazole
説明
3,6-Di(pyridin-4-yl)-9H-carbazole is a useful research compound. Its molecular formula is C22H15N3 and its molecular weight is 321.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,6-Di(pyridin-4-yl)-9H-carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-Di(pyridin-4-yl)-9H-carbazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Organic Light-Emitting Diodes (OLEDs)
3,6-Di(pyridin-4-yl)-9H-carbazole derivatives have been explored for their utility in green phosphorescent organic light-emitting diodes (PHOLEDs). These compounds, modified with carbazole and diphenylamine units, exhibit bipolar charge transport properties and high quantum efficiencies, making them suitable for PHOLED applications (Park & Lee, 2013).
2. Electroluminescent Materials
Research has also shown that certain derivatives of 3,6-Di(pyridin-4-yl)-9H-carbazole, when used as ligands, can significantly enhance the solubility of Ir(III) complexes. These complexes are noted for their high external quantum efficiency and luminous efficiency in green-emitting polymer light-emitting diodes, contributing to the field of electroluminescent materials (Cho et al., 2010).
3. Phosphorescent Organic Light-Emitting Diodes (PhOLEDs)
In the context of blue phosphorescent organic light-emitting diodes (PhOLEDs), new host molecules based on 3,6-Di(pyridin-4-yl)-9H-carbazole have been developed. These host molecules exhibit high glass transition temperatures and suitable triplet energies, contributing to the efficient functioning of blue PhOLEDs (Cho et al., 2014).
4. Electrochromic Materials
A significant application of 3,6-Di(pyridin-4-yl)-9H-carbazole is found in the synthesis of robust polycarbazole films through electrochemical methods. These films show reversible electrochemical oxidation and significant electrochromic behavior, changing color upon oxidation, which is valuable for the development of electrochromic materials (Hsiao & Lin, 2016).
5. Mechanoluminescent Materials
Research has also delved into the design and synthesis of heteroleptic cationic Ir(III) complexes involving 3,6-Di(pyridin-4-yl)-9H-carbazole derivatives. These complexes exhibit unique photophysical properties, including dual-emission, aggregation-induced fluorescence, and mechanoluminescence. This makes them suitable for applications in data security protection and the design of smart luminescent materials (Song et al., 2016).
特性
IUPAC Name |
3,6-dipyridin-4-yl-9H-carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3/c1-3-21-19(13-17(1)15-5-9-23-10-6-15)20-14-18(2-4-22(20)25-21)16-7-11-24-12-8-16/h1-14,25H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOAKNLLDYWZBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C3=CC=NC=C3)C4=C(N2)C=CC(=C4)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Di(pyridin-4-yl)-9H-carbazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3',3'-Dimethyl-6-nitro-1'-(2-(pent-4-enoyloxy)ethyl)spiro[chromene-2,2'-indolin]-8-yl pent-4-enoate](/img/structure/B8244080.png)
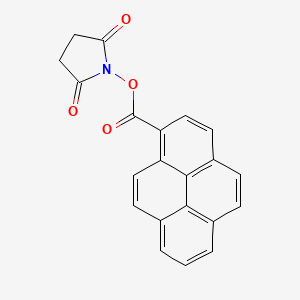

![2,9-Diaminoanthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B8244100.png)
![4,4',4'',4'''-([9,9'-Bicarbazole]-3,3',6,6'-tetrayl)tetrabenzaldehyde](/img/structure/B8244101.png)
![3,3'',5,5''-Tetrakis(trifluoromethyl)-[1,1':4',1''-terphenyl]-2',5'-dicarbaldehyde](/img/structure/B8244102.png)
![4,7-Dibromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B8244103.png)
![[1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid](/img/structure/B8244105.png)
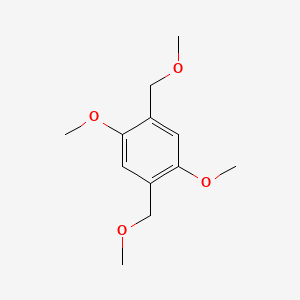
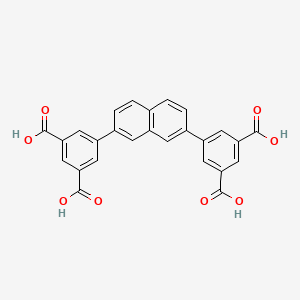
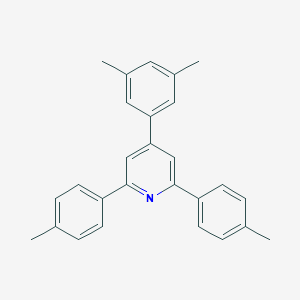
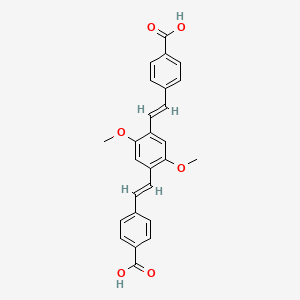
![5'-(4-(Hydrazinecarbonyl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-dicarbohydrazide](/img/structure/B8244139.png)
